tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate
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Overview
Description
tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate can be synthesized through a reaction involving tert-butyl carbamate and an appropriate alkylating agent. One common method involves the use of tert-butyl carbamate and 2-methylprop-2-en-1-ol under basic conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology
In biological research, the compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as an intermediate in the preparation of drugs and other biologically active compounds .
Medicine
In medicine, this compound is utilized in the development of new therapeutic agents. Its role as a protecting group allows for the synthesis of complex drug molecules with high specificity and efficacy .
Industry
In the industrial sector, the compound is employed in the production of specialty chemicals and advanced materials. It is used in the manufacture of polymers, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups, facilitating complex synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
tert-Butyl methylcarbamate: Another related compound used in organic synthesis.
Uniqueness
tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate is unique due to its specific structure, which provides enhanced stability and selectivity in protecting group applications. Its ability to undergo various chemical reactions while maintaining its protective function makes it a valuable tool in synthetic chemistry .
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
tert-butyl N-(2-methylprop-2-enoxy)carbamate |
InChI |
InChI=1S/C9H17NO3/c1-7(2)6-12-10-8(11)13-9(3,4)5/h1,6H2,2-5H3,(H,10,11) |
InChI Key |
YWMAUAIIIXIOFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CONC(=O)OC(C)(C)C |
Origin of Product |
United States |
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